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Compound of Interest

Compound Name: Fedovapagon

Cat. No.: B1672327 Get Quote

Southampton, UK & Saint-Prex, Switzerland – Fedovapagon (VA106483), a once-promising

novel, orally available, selective vasopressin V2 receptor agonist, has concluded its

development journey. Discovered and initially developed by the UK-based Vantia Therapeutics

for the treatment of nocturia in men with benign prostatic hyperplasia (BPH), the compound

showed significant promise in clinical trials before its eventual discontinuation. This in-depth

guide provides a technical overview of the history of Fedovapagon's development, from its

mechanism of action to the clinical data that defined its trajectory.

Executive Summary
Fedovapagon was designed to mimic the action of endogenous vasopressin on the V2

receptors in the kidneys, leading to a reduction in nighttime urine production. Vantia

Therapeutics, a company founded in 2008, successfully advanced Fedovapagon through to

Phase 3 clinical trials. The pivotal EQUINOC study demonstrated statistically significant

efficacy in reducing nocturnal voids and improving quality of life.[1] Following this, Ferring

Pharmaceuticals took over the development. However, the development of Fedovapagon was

ultimately discontinued in September 2021. This report details the scientific and clinical journey

of this compound.

Mechanism of Action: A Selective Approach to
Antidiuresis
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Fedovapagon is a small molecule agonist of the vasopressin V2 receptor. The V2 receptor is a

G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the

principal cells of the kidney's collecting ducts.

Upon binding of Fedovapagon to the V2 receptor, a conformational change activates the

associated heterotrimeric Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges

GDP for GTP and dissociates from the beta-gamma subunits. Gαs then activates adenylyl

cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent

increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn,

phosphorylates various downstream targets, culminating in the translocation and insertion of

aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This

increases the reabsorption of water from the urine back into the bloodstream, thereby

concentrating the urine and reducing its volume.
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Figure 1: Fedovapagon's V2 Receptor Signaling Pathway

Preclinical Development
Due to the limited availability of published preclinical data, this section provides a generalized

overview based on the typical development path for such a compound. Specific quantitative

data from Vantia Therapeutics' preclinical studies are not publicly available.

In Vitro Studies
The initial development of Fedovapagon would have involved a series of in vitro assays to

characterize its pharmacological profile.

Experimental Protocol: Receptor Binding Assay

A typical protocol to determine the binding affinity of Fedovapagon for the human V2 receptor

would involve:

Membrane Preparation: Membranes from cells recombinantly expressing the human V2

receptor are prepared.

Radioligand Binding: A radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin)

is incubated with the cell membranes in the presence of varying concentrations of unlabeled

Fedovapagon.

Separation and Scintillation Counting: The bound and free radioligand are separated by

filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation

counter.

Data Analysis: The concentration of Fedovapagon that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

Experimental Protocol: Functional Assay (cAMP Accumulation)

To determine the potency and efficacy of Fedovapagon as a V2 receptor agonist, a cAMP

accumulation assay would be performed:

Cell Culture: Cells expressing the human V2 receptor are cultured.
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Compound Incubation: The cells are incubated with varying concentrations of

Fedovapagon.

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available

ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Data Analysis: The concentration of Fedovapagon that produces 50% of the maximal

response (EC50) is calculated to determine its potency.

In Vivo Studies
Animal models would have been used to assess the pharmacokinetic and pharmacodynamic

properties of Fedovapagon.

Experimental Protocol: Rat Diuresis Model

A common in vivo model to evaluate the antidiuretic effect of a V2 receptor agonist is the water-

loaded rat model:

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to metabolic cages.

Water Loading: The rats are orally administered a water load (e.g., 25 mL/kg).

Drug Administration: Fedovapagon or vehicle is administered orally at various doses.

Urine Collection and Analysis: Urine is collected at predetermined intervals, and the volume

and osmolality are measured.

Data Analysis: The effect of Fedovapagon on urine output and concentration is compared to

the vehicle control group to assess its antidiuretic activity.

Clinical Development
Fedovapagon progressed through a series of clinical trials to evaluate its safety and efficacy in

humans.
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Figure 2: Clinical Development Timeline of Fedovapagon

Phase 1 and 2a Dose-Ranging Studies
Early clinical studies focused on the safety, tolerability, and dose-response relationship of

Fedovapagon. A Phase 2a trial in elderly men with a history of nocturia demonstrated that oral

Fedovapagon produced a predictable and sustained antidiuretic effect, as measured by

increased urine osmolality and decreased urine output.[2] The compound was generally well-

tolerated.[2]

A subsequent dose-ranging study in men with nocturia further characterized the efficacy of

different doses of Fedovapagon.[3]

Dose
Mean Reduction in
Nocturnal Voids (from
baseline)

Mean Increase in Time to
First Void (from baseline)

Placebo - -

1 mg Statistically Significant Statistically Significant

2 mg Statistically Significant Statistically Significant

4 mg 1.5 voids 2.4 hours

Table 1: Summary of Dose-Response Efficacy from a Phase 2 Study.[3] Note: Specific mean

change from baseline for placebo and lower doses were not available in the public domain.

Phase 3 EQUINOC Trial
The pivotal Phase 3 study, known as EQUINOC (NCT02637960), was a randomized, double-

blind, placebo-controlled, multi-center trial conducted in the United States. A total of 432 men
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with BPH and nocturia were randomized to receive either Fedovapagon or a placebo orally

each evening for 12 weeks.

Experimental Protocol: EQUINOC Phase 3 Trial

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.

Participants: 432 adult males with a clinical diagnosis of BPH and a history of nocturia.

Intervention: Oral Fedovapagon or matching placebo administered once daily in the

evening.

Duration: 12 weeks of treatment.

Primary Endpoints:

Change from baseline in the mean number of nocturnal voids.

Change from baseline in the NocTIMe® (Nocturia-specific Quality of Life) score.

Secondary Endpoints:

Change from baseline in the time to first nocturnal void.

Proportion of nights with 0 or 1 nocturnal voids.

Proportion of patients with a 50% or greater reduction in nocturnal voids.

The EQUINOC trial met both of its co-primary endpoints with high statistical significance.
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Endpoint Fedovapagon Placebo p-value

Mean Reduction in

Nocturnal Voids
Data not available Data not available <0.001

Improvement in

NocTIMe® Score
Data not available Data not available 0.034

Increase in Time to

First Void
Data not available Data not available <0.001

Nights with 0 or 1

Voids
Data not available Data not available <0.006

50% Reduction in

Voids
Data not available Data not available <0.001

Table 2: Top-Line Efficacy Results of the Phase 3 EQUINOC Trial. Note: Specific mean change

from baseline and standard deviation values for each arm were not publicly released.

Fedovapagon was reported to be generally well-tolerated in the EQUINOC study.

Transition of Development and Discontinuation
Following the positive Phase 3 results, the development of Fedovapagon was taken over by

Ferring Pharmaceuticals. The specific details of the agreement between Vantia Therapeutics

and Ferring Pharmaceuticals have not been made public.

Despite the promising clinical data, the development of Fedovapagon for nocturia was

discontinued in September 2021. The official reasons for this decision have not been publicly

disclosed by either Vantia Therapeutics or Ferring Pharmaceuticals.

Conclusion
Fedovapagon represented a targeted and innovative approach to the treatment of nocturia, a

condition with significant unmet medical need. Its development by Vantia Therapeutics was

characterized by a logical progression from preclinical characterization to successful Phase 3

clinical trials. The EQUINOC study provided strong evidence of its efficacy and a favorable

safety profile. The subsequent discontinuation of its development by Ferring Pharmaceuticals
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marks the end of the road for this once-promising candidate. The full scientific and commercial

rationale behind this decision remains undisclosed, leaving a notable chapter in the history of

urological drug development to be fully understood.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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